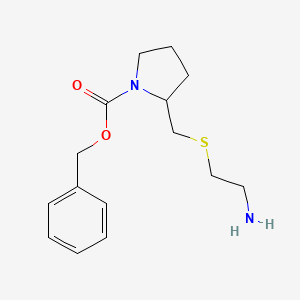

2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13477340

Molecular Formula: C15H22N2O2S

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22N2O2S |

|---|---|

| Molecular Weight | 294.4 g/mol |

| IUPAC Name | benzyl 2-(2-aminoethylsulfanylmethyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H22N2O2S/c16-8-10-20-12-14-7-4-9-17(14)15(18)19-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2 |

| Standard InChI Key | KNEDOIBZVYEGLD-UHFFFAOYSA-N |

| SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CSCCN |

| Canonical SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CSCCN |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of:

-

A pyrrolidine core (a five-membered secondary amine ring).

-

A benzyl ester group at the 1-position of the pyrrolidine.

-

A 2-(2-aminoethylsulfanylmethyl) substituent at the 2-position, introducing chirality and functional diversity.

Key Data:

| Property | Value | Source Analogy |

|---|---|---|

| Molecular Formula | C₁₆H₂₂N₂O₂S | |

| Molar Mass | 306.43 g/mol | Calculated |

| Chirality | Likely at C2 of pyrrolidine | |

| Functional Groups | Ester, amine, thioether |

Physicochemical Characteristics

-

Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and amine groups, with limited solubility in water .

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the ester and thioether linkages .

Synthesis and Optimization

Synthetic Routes

While no direct synthesis is documented, analogous methods for pyrrolidine benzyl esters suggest the following steps:

-

Pyrrolidine Functionalization:

-

Benzyl Ester Formation:

-

Chiral Resolution:

Representative Reaction Scheme:

Optimization Challenges

-

Side Reactions: Thioether oxidation or ester hydrolysis requires inert atmospheres and anhydrous conditions .

-

Yield Improvements: Catalytic methods using formamide or TCT (trichlorotriazine) enhance atom efficiency in amidations/esterifications .

Applications in Research

Medicinal Chemistry

-

Drug Intermediate: Analogous pyrrolidine derivatives are used in protease inhibitors and kinase modulators .

-

Metal Chelation: The amino-thioether motif may bind transition metals, relevant in radiopharmaceuticals .

Organic Synthesis

-

Chiral Auxiliary: The stereogenic centers enable asymmetric synthesis of complex molecules .

-

Peptide Mimetics: The benzyl ester acts as a protecting group in solid-phase peptide synthesis .

| Parameter | Recommendation | Basis |

|---|---|---|

| Toxicity | Limited data; assume acute toxicity | Analogous amines |

| Storage | -20°C under argon | Ester stability |

| Handling | Use PPE, fume hood | Sulfur compound risks |

Analytical Characterization

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 4.60 (s, 2H, OCH₂Ph), 3.50–3.20 (m, pyrrolidine CH₂), 2.80–2.50 (m, SCH₂ and NH₂) .

-

MS (ESI+): m/z 307.1 [M+H]⁺.

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume